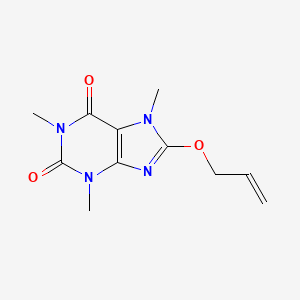
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride, also known as AGN-2979, is a compound that has been studied for its potential use in the treatment of various diseases. This compound belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have an effect on the serotonin transporter.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride involves its interaction with the serotonin transporter. This compound acts as a selective serotonin reuptake inhibitor, which means that it blocks the reuptake of serotonin into the presynaptic neuron. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can help alleviate symptoms of depression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its effect on the serotonin transporter. By blocking the reuptake of serotonin, this compound can increase the concentration of serotonin in the synaptic cleft. This can lead to changes in neuronal activity and can help alleviate symptoms of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride in lab experiments is that it has been well-studied and its mechanism of action is well-understood. This can make it a useful tool for studying the serotonin transporter and its role in various diseases. However, one limitation is that this compound is not currently approved for clinical use, which can limit its potential application in research.
Orientations Futures
There are several future directions for research on N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride. One area of research could focus on its potential use in the treatment of other diseases that are related to serotonin dysfunction, such as anxiety disorders or obsessive-compulsive disorder. Another area of research could focus on developing new compounds that are based on the structure of this compound, with the goal of improving its efficacy and reducing its side effects. Additionally, future research could focus on understanding the long-term effects of this compound on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride involves a multi-step process that begins with the reaction of 5-chloro-2-methoxybenzyl chloride with cyclohexylamine. This reaction produces N-(5-chloro-2-methoxybenzyl)cyclohexylamine, which is then reacted with hydrochloric acid to produce the hydrochloride salt of the compound.
Applications De Recherche Scientifique
N-(5-chloro-2-methoxybenzyl)cyclohexanamine hydrochloride has been studied for its potential use in the treatment of various diseases. One area of research has focused on its use as an antidepressant. Studies have shown that this compound has an effect on the serotonin transporter, which is a target for many antidepressant drugs.
Propriétés
IUPAC Name |
N-[(5-chloro-2-methoxyphenyl)methyl]cyclohexanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO.ClH/c1-17-14-8-7-12(15)9-11(14)10-16-13-5-3-2-4-6-13;/h7-9,13,16H,2-6,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKWNPLRWEBTPHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-methoxyphenyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B5371415.png)


![2-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]methyl}-3,5-dimethylpyridin-4(1H)-one](/img/structure/B5371448.png)
![1-allyl-4-[(3,4-dimethylphenoxy)acetyl]piperazine](/img/structure/B5371449.png)
![6-(2-{5-bromo-2-[(4-fluorobenzyl)oxy]phenyl}vinyl)-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B5371455.png)
![1'-[(5-fluoropyridin-2-yl)carbonyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5371457.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-{[3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5371469.png)
![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5371480.png)

![4-[(2,3-dichlorophenyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5371487.png)
